molecular formula C19H19N3O2S2 B2871099 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105198-62-6

3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2871099
CAS No.: 1105198-62-6
M. Wt: 385.5
InChI Key: YFNSEWYUCVYPGC-UHFFFAOYSA-N
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Description

3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a versatile compound with a unique structure that allows for diverse applications in scientific research. This compound is used in various fields, including drug development, material science, and biological studies.

Preparation Methods

The synthesis of 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps. One common method includes the esterification of 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoic acid with methanol in the presence of concentrated sulfuric acid . This reaction is typically carried out under reflux conditions for about 60 minutes, followed by precipitation in icy water to obtain the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid for esterification and other organic solvents for different types of reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is widely used in scientific research. Its applications span across chemistry, biology, medicine, and industry. In drug development, it serves as a precursor for various pharmaceutical compounds. In material science, it is used to create new materials with unique properties. In biological studies, it helps in understanding the interactions between different biomolecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, similar compounds like fenofibrate act as peroxisome proliferator-activated receptor alpha (PPARα) activators, which help in lowering LDL-C, total cholesterol, triglycerides, and Apo B while increasing HDL-C . The exact mechanism for 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one would involve similar pathways and molecular targets.

Comparison with Similar Compounds

Similar compounds include fenofibrate, which is also a peroxisome proliferator-activated receptor alpha (PPARα) activator . What sets 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its unique structure that allows for a broader range of applications in scientific research. Other similar compounds include bezafibrate and clofibrate, which are also used in lipid regulation .

Properties

IUPAC Name

3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-21-18(24)17-14(11-15(26-17)13-7-3-2-4-8-13)20-19(21)25-12-16(23)22-9-5-6-10-22/h2-4,7-8,11H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNSEWYUCVYPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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